molecular formula C6H4N4O2 B15338434 7-Nitro-[1,2,4]triazolo[1,5-a]pyridine

7-Nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B15338434
M. Wt: 164.12 g/mol
InChI Key: LEHCUCWBLIUURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a nitro group at the 7th position of the triazolo[1,5-a]pyridine ring system

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-Nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional nitro groups or other functional groups.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like lead tetraacetate (Pb(OAc)4) for oxidation and reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) for reduction. Substitution reactions often require nucleophiles such as amines or thiols under mild base-free conditions .

Major Products

The major products formed from these reactions include various substituted triazolopyridines, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes. For example, it has been identified as a potent inhibitor of cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE), which plays a role in cardiovascular vasodilation . The compound’s effects are mediated through its binding to the active site of the enzyme, leading to inhibition of its activity.

Comparison with Similar Compounds

7-Nitro-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

IUPAC Name

7-nitro-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C6H4N4O2/c11-10(12)5-1-2-9-6(3-5)7-4-8-9/h1-4H

InChI Key

LEHCUCWBLIUURC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=N2)C=C1[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.